molecular formula C20H20N4O2S B2434112 1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-4-methyl-1,2,3,4-tetrahydroquinoxaline CAS No. 1808813-34-4

1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-4-methyl-1,2,3,4-tetrahydroquinoxaline

Cat. No. B2434112
CAS RN: 1808813-34-4
M. Wt: 380.47
InChI Key: LFCDQGJTERTVTA-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several heterocyclic components, including a furan ring, a pyrimidine ring, and a tetrahydroquinoxaline ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrimidine is a six-membered ring with four carbon atoms and two nitrogen atoms . Tetrahydroquinoxaline is a bicyclic compound consisting of a benzene ring fused to a diazepine ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and the substituents attached to them. The furan and pyrimidine rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with a ring of resonance bonds . This gives these rings stability. The tetrahydroquinoxaline ring, being partially saturated, would have a different configuration .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the various substituents. For example, furan rings can undergo electrophilic substitution reactions . Pyrimidines can also participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its stability and solubility .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many pyrimidine derivatives exhibit significant biological activity and are used in medicines .

properties

IUPAC Name

[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidin-5-yl]-(4-methyl-2,3-dihydroquinoxalin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-13-17(19(27-3)22-18(21-13)16-9-6-12-26-16)20(25)24-11-10-23(2)14-7-4-5-8-15(14)24/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCDQGJTERTVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)N3CCN(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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